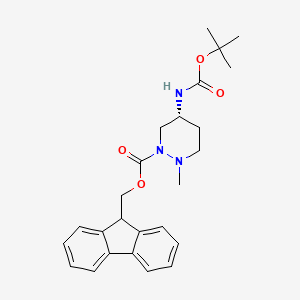
(9H-Fluoren-9-yl)methyl (R)-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate is a complex organic compound that is often used in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorenyl group, a tert-butoxycarbonyl-protected amine, and a tetrahydropyridazine ring. These structural features make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate typically involves multiple steps:
Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorenone and an appropriate alkylating agent.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Tetrahydropyridazine Ring: This step involves the cyclization of an appropriate precursor, often through a condensation reaction with hydrazine or a hydrazine derivative.
Final Coupling: The final step involves coupling the fluorenyl group with the protected amine and the tetrahydropyridazine ring under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the fluorenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of various drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and protein synthesis. The protected amine group can undergo deprotection under physiological conditions, releasing the active amine, which can then interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylhexanoate
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylpentanoate
- (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methylbutanoate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl ®-5-((tert-butoxycarbonyl)amino)-2-methyltetrahydropyridazine-1(2H)-carboxylate stands out due to its tetrahydropyridazine ring, which imparts unique chemical and biological properties. This ring structure enhances its stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H31N3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (5R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]diazinane-1-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-25(2,3)32-23(29)26-17-13-14-27(4)28(15-17)24(30)31-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,13-16H2,1-4H3,(H,26,29)/t17-/m1/s1 |
InChI Key |
LGIGRGCAPWIQGV-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















